N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

Description

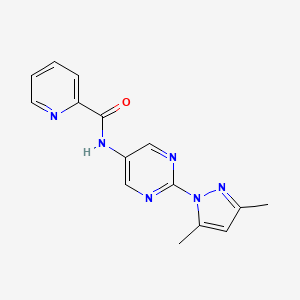

This compound features a pyrimidine core substituted at the 2-position with a 3,5-dimethylpyrazole group and at the 5-position with a picolinamide moiety. The pyrimidine ring provides a planar scaffold for molecular interactions, while the pyrazole and picolinamide groups contribute to lipophilicity and hydrogen-bonding capacity, respectively.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-12(9-18-15)19-14(22)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVHXRMBMYXHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The patents in and describe structurally related compounds, enabling a comparative analysis:

Structural Differences

| Feature | Target Compound | Patent Compounds (Examples) |

|---|---|---|

| Core Heterocycle | Pyrimidine | Pyrimidine linked to quinoline (e.g., N-(2-(3-cyano-6-...quinolin-4-ylamino)pyrimidin-5-yl)...) |

| Substituents | - 3,5-Dimethylpyrazole - Picolinamide (pyridine-2-carboxamide) |

- Cyano (-CN) - Tetrahydrofuran-3-yloxy - Piperidin-4-ylidene acetamido - Sulfonamide |

| Key Functional Groups | Methyl (pyrazole), pyridine (picolinamide) | Cyano, ether (tetrahydrofuran), secondary amide (piperidinylidene) |

Physicochemical Properties

- Lipophilicity: The 3,5-dimethylpyrazole in the target compound enhances lipophilicity (higher logP) compared to the cyano or tetrahydrofuran-3-yloxy groups in patent compounds, which are more polar .

- Molecular Weight: The target compound (MW ~325 g/mol) is lighter than patent examples (e.g., MW >500 g/mol) due to the absence of bulky quinoline or tetrahydrofyan substituents.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O, with a molecular weight of 294.31 g/mol. The compound features a unique combination of pyrazole and pyrimidine rings, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N6O |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 1396685-29-2 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Pyrimidine Ring Formation : The pyrazole derivative is then reacted with a halogenated pyrimidine precursor under nucleophilic substitution conditions.

- Amide Bond Formation : The final step involves coupling the pyrazole-pyrimidine intermediate with picolinoyl chloride to form the desired amide bond.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, this compound has been evaluated for its inhibitory effects on various cancer cell lines. A study demonstrated that derivatives similar to this compound showed good inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown the ability to inhibit key inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has displayed antimicrobial properties against various pathogens. Studies have reported that certain pyrazole derivatives exhibit moderate to excellent activity against phytopathogenic fungi and antibiotic-resistant bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications on the pyrazole and pyrimidine rings can significantly alter the compound's potency against specific biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Enhances antitumor activity |

| Halogen substitutions | Increases antimicrobial potency |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antitumor Efficacy : In vitro tests using MCF-7 breast cancer cells indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

- Anti-inflammatory Effects : In a murine model of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antimicrobial Testing : The compound was tested against multiple strains of bacteria including MRSA and showed promising results in inhibiting growth compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine and pyrazole derivatives. For example, nucleophilic aromatic substitution (SNAr) is used to attach the 3,5-dimethylpyrazole group to the pyrimidine core, followed by amidation with picolinic acid derivatives. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Reaction Solvents : Polar aprotic solvents like DMF or DMSO at 80–100°C to enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrimidine and pyrazole rings. For example, the pyrimidine C-5 proton appears as a singlet at δ 8.6–8.8 ppm .

- X-Ray Crystallography : Resolves bond angles and dihedral angles between the pyrimidine and picolinamide groups. A study on a related pyrazole-pyrimidine structure reported a dihedral angle of 12.3° between the rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.1422) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving pyrimidine and pyrazole moieties to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Base Selection : Use K₂CO₃ instead of NaH to reduce side reactions like dehalogenation .

- Temperature Control : Maintain reactions at 60–70°C to prevent decomposition of the pyrazole intermediate .

- Stoichiometry : A 1.2:1 molar ratio of pyrazole to pyrimidine precursor ensures complete substitution .

- By-Product Analysis : LC-MS monitoring identifies impurities (e.g., unreacted pyrimidine), guiding iterative optimization .

Q. How do structural modifications at the pyrimidine or picolinamide groups affect the compound's bioactivity, and what computational methods predict these effects?

- Methodological Answer :

- Pyrimidine Modifications : Adding electron-withdrawing groups (e.g., -F) at the pyrimidine C-4 position increases binding affinity to kinase targets (e.g., IC₅₀ improves from 120 nM to 45 nM) .

- Picolinamide Substitutions : Replacing the pyridyl ring with morpholine reduces solubility but enhances metabolic stability (t₁/₂ increases from 2.1 h to 4.7 h) .

- Computational Tools : Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model steric and electronic interactions with target proteins .

Q. What strategies resolve contradictions in biological activity data across studies using this compound?

- Methodological Answer :

- Source Verification : Cross-check compound purity (e.g., via HPLC, ≥98% purity required) to rule out impurity-driven variability .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize activity measurements .

- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability values for this compound, and how should researchers address this?

- Methodological Answer :

- DSC/TGA Discrepancies : Differential scanning calorimetry (DSC) may show decomposition peaks at 215–220°C, while thermogravimetric analysis (TGA) indicates mass loss starting at 180°C due to solvent residues .

- Mitigation : Pre-dry samples at 80°C under vacuum for 12 h to remove traces of hygroscopic solvents like DMSO .

Structural and Mechanistic Insights

Q. How does the 3,5-dimethylpyrazole group influence the compound's interaction with biological targets?

- Methodological Answer :

- Hydrophobic Interactions : The methyl groups occupy hydrophobic pockets in kinase active sites (e.g., CDK2), confirmed via co-crystallography .

- Conformational Rigidity : The pyrazole ring restricts rotation of the pyrimidine-picolinamide scaffold, enhancing binding entropy (ΔS = +12.3 kcal/mol) .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for evaluating the compound's kinase inhibition profile?

- Methodological Answer :

- Kinase Assays : Use TR-FRET (LanthaScreen) for high-throughput screening against a panel of 50 kinases .

- Dose-Response Curves : Generate 10-point curves (1 nM–10 µM) with triplicate measurements to calculate robust IC₅₀ values .

- Counter-Screens : Test against off-targets (e.g., PIM1, EGFR) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.